3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine
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Overview
Description
3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine is a chemical compound that features both imidazole and pyridine functional groups
Preparation Methods
The synthesis of 3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine typically involves the reaction of imidazole with a suitable pyridine derivative under controlled conditions. One common method involves the use of a base to deprotonate the imidazole, followed by nucleophilic substitution with a pyridine derivative. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific solvents, catalysts, and temperature control .
Chemical Reactions Analysis
3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole or pyridine rings, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine involves its interaction with molecular targets such as enzymes or receptors. The imidazole and pyridine rings can participate in hydrogen bonding, coordination with metal ions, or π-π interactions, which can modulate the activity of the target molecules. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds to 3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine include other imidazole and pyridine derivatives. For example:
3-(1H-imidazol-1-yl)propylamine: Lacks the pyridine ring, which may result in different reactivity and applications.
N-(4-pyridinylmethyl)-1-propanamine:
Properties
IUPAC Name |
3-imidazol-1-yl-N-(pyridin-4-ylmethyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1(8-16-9-7-15-11-16)4-14-10-12-2-5-13-6-3-12/h2-3,5-7,9,11,14H,1,4,8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKABRUIDAEGCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCCCN2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80580057 |
Source
|
Record name | 3-(1H-Imidazol-1-yl)-N-[(pyridin-4-yl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80580057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
279236-32-7 |
Source
|
Record name | 3-(1H-Imidazol-1-yl)-N-[(pyridin-4-yl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80580057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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